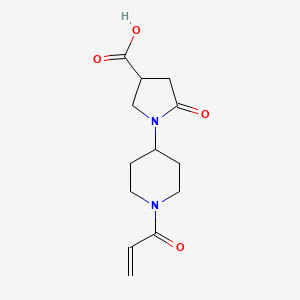

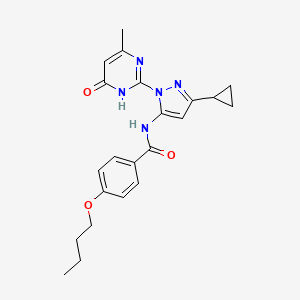

5-氧代-1-(1-丙-2-烯酰哌啶-4-基)吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid” is a pyrrolidine derivative . Pyrrolidine is a five-membered ring with one nitrogen atom, widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For instance, one study describes the synthesis of a similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, through the Mannich reaction of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with piperidine .Molecular Structure Analysis

The molecular structure of “5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid” is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The π conjugative interactions in the phenyl ring lead to stabilization energies within the system .科学研究应用

合成应用和机理见解

Neely 和 Rovis (2014) 的研究展示了 α,β-不饱和羧酸在 Rh(III) 催化的脱羧偶联中与 α,β-不饱和 O-叔丁酰肟反应,生成取代吡啶。该方法强调了羧酸如何在区域选择性合成中充当无痕活化剂,为高效合成 5-取代吡啶提供了一条途径 Rh(III) 催化的丙烯酸与不饱和肟酯的脱羧偶联:羧酸充当无痕活化剂.

光谱性质和量子力学研究

Devi、Bishnoi 和 Fatma (2020) 利用 FT-IR、NMR 和 UV 技术以及量子化学方法对 5-氧代-1-苯基-4-(哌啶-1-基甲基)吡咯烷-3-羧酸的光谱性质进行了深入研究。这项工作对该化合物的结构和电子特征提供了关键见解,包括对 Mulliken 电荷、HOMO 和 LUMO 能量以及其他分子性质的分析 5-氧代-1-苯基-4-(哌啶-1-基甲基)吡咯烷-3-羧酸的合成、光谱性质和量子力学研究.

潜在生物活性

对与 5-氧代-1-(1-丙-2-烯酰哌啶-4-基)吡咯烷-3-羧酸结构相关的化合物的研究显示出有希望的生物活性。Kharchenko 等人 (2008) 探索了含有 1,2,4-恶二唑-5-基部分的新型双环体系的合成,该部分衍生自 5-氧代吡咯烷-3-羧酸。预测了这些化合物的生物活性,表明在药物化学中具有潜在应用 含有 1,2,4-恶二唑环的多环体系 2. 4-(1,2,4-恶二唑-5-基)吡咯烷-2-酮:合成和生物活性的预测.

未来方向

The future directions in the study of “5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid” and similar pyrrolidine derivatives involve the design of new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring, which can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins, is a significant feature to explore .

属性

IUPAC Name |

5-oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-2-11(16)14-5-3-10(4-6-14)15-8-9(13(18)19)7-12(15)17/h2,9-10H,1,3-8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIPONYHKZUQFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2657820.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2657823.png)

![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)

![4-[1-(2-Cyclopropylpyridine-4-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2657829.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2657832.png)

![1-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2657836.png)

![3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B2657840.png)

![tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B2657842.png)